7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of Substituents: The 3,4-diethoxyphenyl and 4-fluorobenzyl groups can be introduced through nucleophilic substitution or coupling reactions using reagents like alkyl halides and aryl fluorides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biology and medicine, thienopyrimidines are often investigated for their potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In industry, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, these compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: Other compounds in this class with different substituents.
Benzyl-substituted Pyrimidines: Compounds with similar benzyl groups but different core structures.
Uniqueness
The uniqueness of 7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
7-(3,4-diethoxyphenyl)-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-3-28-19-10-7-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-5-8-17(24)9-6-15/h5-11,13-14H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRWZYMKUNQAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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